molecular formula C24H34N4O B14222033 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- CAS No. 819075-43-9

Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-

Cat. No.: B14222033
CAS No.: 819075-43-9
M. Wt: 394.6 g/mol
InChI Key: XVQPPJQEAKQMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenylmethyl groups and diethyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with diethylamine to form the final product . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. A catalyst-free synthesis in water has been developed, which involves the nucleophilic addition of amines to potassium isocyanate without the use of organic co-solvents . This method is not only efficient but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.

Scientific Research Applications

Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and diethyl groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

819075-43-9

Molecular Formula

C24H34N4O

Molecular Weight

394.6 g/mol

IUPAC Name

3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-diethylurea

InChI

InChI=1S/C24H34N4O/c1-3-27(4-2)24(29)25-17-23-20-26(18-21-11-7-5-8-12-21)15-16-28(23)19-22-13-9-6-10-14-22/h5-14,23H,3-4,15-20H2,1-2H3,(H,25,29)

InChI Key

XVQPPJQEAKQMSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.